1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine typically involves multiple steps. One common approach is the reaction of 1,2-bis(4-methoxyphenyl)ethyne with appropriate reagents to form the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may act as an enzyme inhibitor or receptor agonist, modulating specific biochemical pathways to achieve the desired outcome.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Propiedades
Número CAS |
35386-89-1 |
---|---|
Fórmula molecular |
C30H35NO3 |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
1-[2-[4-[(Z)-1,2-bis(4-methoxyphenyl)but-1-enyl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C30H35NO3/c1-4-29(23-7-13-26(32-2)14-8-23)30(24-9-15-27(33-3)16-10-24)25-11-17-28(18-12-25)34-22-21-31-19-5-6-20-31/h7-18H,4-6,19-22H2,1-3H3/b30-29- |
Clave InChI |
ZVLSYKSHAJRKDH-FLWNBWAVSA-N |
SMILES isomérico |
CC/C(=C(\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OCCN3CCCC3)/C4=CC=C(C=C4)OC |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OCCN3CCCC3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.